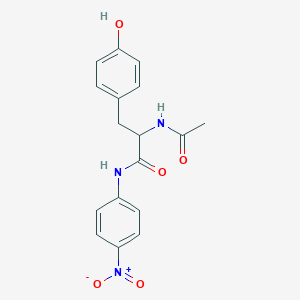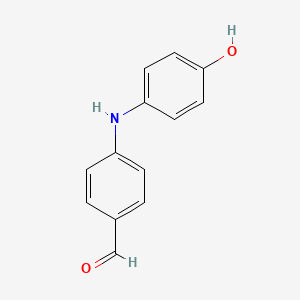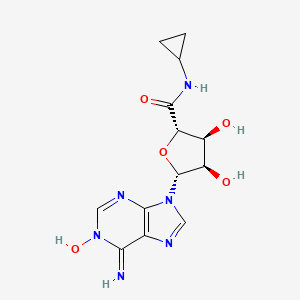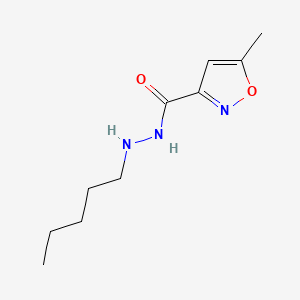
N-Ethyl-2-(4-ethylpiperazin-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the piperazine ring, which is further connected to an ethanamine chain. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine typically involves the reaction of N-ethylpiperazine with an appropriate alkylating agent. One common method involves the reaction of N-ethylpiperazine with 2-chloroethylamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to 60-70°C for a few hours. After the reaction is complete, the product is isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-(4-ethylpiperazin-2-yl)acetaldehyde, while reduction may produce N-ethyl-2-(4-ethylpiperazin-2-yl)ethanol.
Aplicaciones Científicas De Investigación
N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethyl-2-(pyridin-4-yl)ethanamine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- N-(morpholin-2-yl)methyl ethanamine
Uniqueness
N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine is unique due to its specific structural features, such as the presence of both ethyl and piperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
56925-81-6 |
|---|---|
Fórmula molecular |
C10H23N3 |
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
N-ethyl-2-(4-ethylpiperazin-2-yl)ethanamine |
InChI |
InChI=1S/C10H23N3/c1-3-11-6-5-10-9-13(4-2)8-7-12-10/h10-12H,3-9H2,1-2H3 |
Clave InChI |
BMYFCBPNQRYHJO-UHFFFAOYSA-N |
SMILES canónico |
CCNCCC1CN(CCN1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13803949.png)
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)






![Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate](/img/structure/B13804010.png)

